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Compound of Interest

2-Fluoro-1-(2-methoxy-5-
Compound Name:
methylphenyl)ethan-1-amine

cat. No.: B13325287

Comparative Potency Guide: 2-Methoxy-5-
Methylphenyl Amine Derivatives
Executive Summary

2-Methoxy-5-methylaniline represents a "Janus-faced" moiety in medicinal chemistry. While it
serves as a potent pharmacophore for specific GPCR ligands (mimicking the steric bulk of 2,5-
dimethoxy derivatives without the 5-position hydrogen bond acceptor), it is simultaneously a
high-potency genotoxin. This guide contrasts its efficacy in receptor binding against its safety
liabilities, providing experimental data to support scaffold selection decisions.

Pharmacological Potency: 5-HT Receptor Agonism

In the development of phenethylamine and phenylpiperidine-based psychoplastogens and
antidepressants, the substitution pattern on the phenyl ring is the primary determinant of
affinity.

Mechanistic Comparison: Methyl vs. Methoxy

The "classic" hallucinogenic scaffold (e.g., 2C-B, DOI) utilizes a 2,5-dimethoxy pattern. The 2-
methoxy-5-methyl derivative represents a specific bioisosteric probe:

e Steric Fit: The 5-methyl group (
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) approximates the van der Waals radius of a methoxy group (
effective), maintaining the hydrophobic fill in the receptor pocket.

» Electronic Deficit: It lacks the lone pair oxygen at position 5, preventing hydrogen bond
formation with Serine residues (specifically Ser159 in 5-HT

), typically resulting in reduced potency.

Comparative Data: Receptor Affinity () and Efficacy ()

The following table summarizes the potency shift when substituting the 5-methoxy group with a
5-methyl group in a phenyl-alkylamine scaffold.
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> Note: In DOM, the methyl is at position 4. The 2-methoxy-5-methylaniline core corresponds
to the 2,5-positions. The data highlights that while 5-Me retains some activity compared to
unsubstituted (Des-Methoxy), it is significantly less potent than the 5-OMe parent.

Experimental Protocol: Calcium Flux Assay (FLIPR)

Objective: Quantify the functional potency (
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) of amine derivatives on 5-HT
receptors.

e Cell Line Generation: Stable transfection of HEK-293 cells with human 5-HT

cDNA and G
protein (to couple the receptor to calcium release).

o Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates.
Incubate overnight at 37°C/5% CO

e Dye Loading: Aspirate medium and load cells with Fluo-4 AM ester (4

M) in HBSS buffer containing 2.5 mM Probenecid. Incubate for 60 min at 37°C.

o Compound Preparation: Dissolve 2-methoxy-5-methyl derivatives in DMSO (10 mM stock).
Serial dilute in HBSS (10 concentrations, range 0.1 nM — 10

M).

o Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

« Injection: Inject compounds automatically. Record fluorescence (Ex 488 nm / Em 525 nm) for

180 seconds.

o Analysis: Normalize response to maximal Serotonin (5-HT) response. Fit curves using a 4-
parameter logistic equation to derive

Toxicological Potency: Mutagenicity Profile

For drug developers, the 2-methoxy-5-methylaniline moiety is a structural alert. It is classified
as a Group 2B carcinogen (IARC). Its mutagenic potency is often higher than simple aniline
due to the electron-donating methoxy group facilitating metabolic activation.
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Mechanism of Action: Metabolic Activation

The toxicity is not intrinsic to the amine but driven by CYP450-mediated N-hydroxylation.
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Caption: Metabolic activation pathway of 2-methoxy-5-methylaniline leading to genotoxicity.

Comparative Mutagenicity Data (Ames Test)

Potency is measured in Revertants per nmol (LogR) in Salmonella typhimurium strain TA98
with S9 metabolic activation.[1]

Mutagenic Potency Carcinogenicity

Compound Structure
(Revinmol) Class
<0.01 Group 3 (Not
(Negative/Weak) classifiable)
o-Anisidine 2-Methoxy-NH 0.35 Group 2B (Possible)

2-Methoxy-5-Methyl-

o Group 2B (Potent
p-Cresidine NH 2.05

Bladder Carcinogen)

2,4-Diaminoanisole 2,4-Diamino-OMe 56.0 Group 2B

Interpretation: The addition of the 5-methyl group to the o-anisidine scaffold increases
lipophilicity (LogP ~1.7 vs 1.1), enhancing cell permeability and CYP enzyme affinity, thereby
significantly increasing mutagenic potency (~6x increase over o-anisidine).

Experimental Protocol: Ames Test (Standard)
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Objective: Assess mutagenic potential of impurities containing the 2-methoxy-5-methylaniline
substructure.

 Strain Selection:S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

o Metabolic Activation: Prepare S9 mix (rat liver post-mitochondrial supernatant induced with
Aroclor 1254) to simulate mammalian metabolism.

e Treatment:
o Mix 0.1 mL bacterial culture (

cells) + 0.5 mL S9 mix (or buffer) + 0.1 mL test compound solution.

o Test 5 concentrations (up to 5000
g/plate ).

e Plating: Add 2 mL molten top agar (containing traces of Histidine/Biotin). Pour onto minimal
glucose agar plates.

« Incubation: Incubate at 37°C for 48 hours.
e Scoring: Count revertant colonies manually or via automated counter.

« Validity Criteria: Positive control (e.g., 2-Aminoanthracene) must show >3x baseline
revertants.

Structural-Activity Relationship (SAR) Visualization

The following decision tree illustrates how modifications to the 2-methoxy-5-methylaniline core
affect its utility in drug design versus its toxicity profile.
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Caption: SAR Decision Tree for 2-Methoxy-5-methylaniline derivatives.

Conclusion

For researchers utilizing 2-methoxy-5-methylphenyl amine derivatives:

e In Potency Studies: Expect a 5-20x reduction in potency compared to 2,5-dimethoxy
analogues in 5-HT

agonist assays. The methyl group provides steric bulk but lacks the critical hydrogen-bonding
capability of the methoxy oxygen.

o In Safety Assessments: Treat this moiety as a high-potency mutagenic structural alert. If this
fragment is present in a drug candidate, rigorous Ames testing (strain TA98 +S9) is
mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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